

# Characterization of Tris(2,2,2-trifluoroethyl) borate: A Spectroscopic Guide

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## Compound of Interest

Compound Name: *Tris(2,2,2-trifluoroethyl) borate*

Cat. No.: *B1662670*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Tris(2,2,2-trifluoroethyl) borate**, a versatile reagent in organic synthesis. The information presented herein is curated to assist researchers in confirming the identity, purity, and structural integrity of this compound.

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **Tris(2,2,2-trifluoroethyl) borate**.

## NMR Spectroscopic Data

Nucleus	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Solvent
<sup>1</sup> H	4.25	Quartet (q)	8.5	CDCl <sub>3</sub>
<sup>13</sup> C	122.0	Quartet (q)	277	CDCl <sub>3</sub>
61.5	Quartet (q)	36	CDCl <sub>3</sub>	
<sup>11</sup> B	18.2	Singlet (s)	-	CDCl <sub>3</sub>
<sup>19</sup> F	-76.5	Triplet (t)	8.5	CDCl <sub>3</sub>

## Infrared (IR) Spectroscopy

**Frequency (cm <sup>-1</sup> ) **	Assignment
2980 - 2880	C-H stretching
1382	B-O stretching
1280, 1160	C-F stretching
940	C-O stretching
668, 651	O-C-C bending

## Mass Spectrometry (MS)

m/z	Assignment
308	[M] <sup>+</sup>
225	[M - OCH <sub>2</sub> CF <sub>3</sub> ] <sup>+</sup>
127	[B(OCH <sub>2</sub> CF <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
83	[CF <sub>3</sub> CH <sub>2</sub> O] <sup>+</sup>
69	[CF <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **Tris(2,2,2-trifluoroethyl) borate** are provided below.

## Synthesis of Tris(2,2,2-trifluoroethyl) borate

A suspension of boric anhydride ( $B_2O_3$ ) in 2,2,2-trifluoroethanol is heated. The resulting **Tris(2,2,2-trifluoroethyl) borate** is then purified by distillation. This method is advantageous for larger scale preparations due to the low cost and ease of handling of boric anhydride.[1]

## NMR Spectroscopy

$^1H$ ,  $^{13}C$ ,  $^{11}B$ , and  $^{19}F$  NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer. The sample is dissolved in deuterated chloroform ( $CDCl_3$ ). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for  $^1H$  and  $^{13}C$ ) or an external standard (e.g.,  $BF_3 \cdot OEt_2$  for  $^{11}B$ ).

## Infrared (IR) Spectroscopy

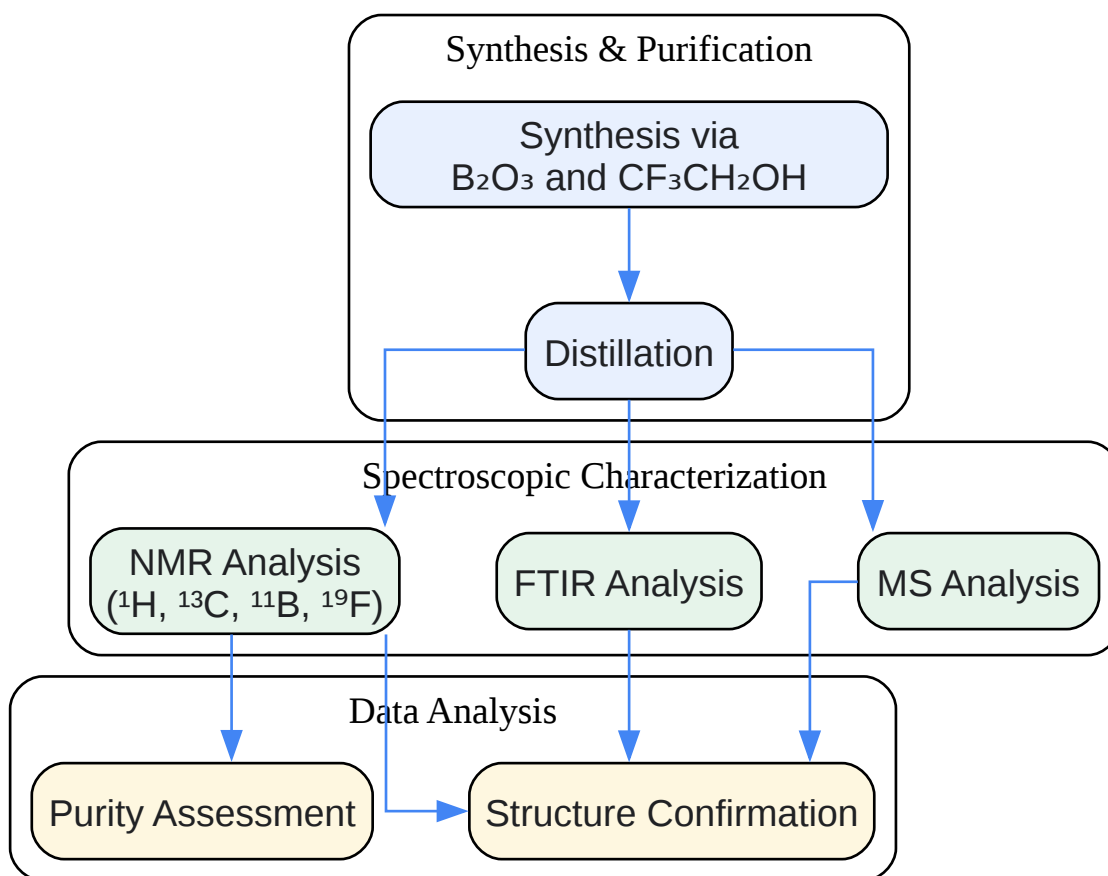
The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates for analysis.

## Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

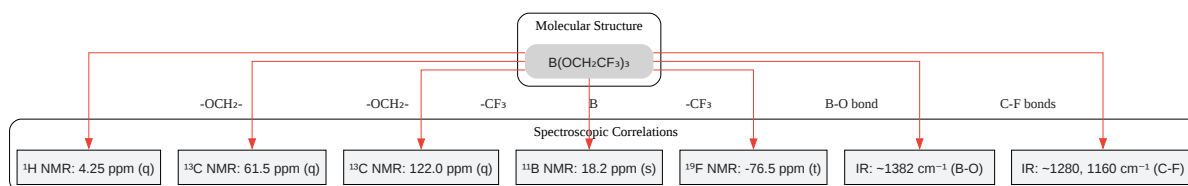
## Visualizations

The following diagrams illustrate the experimental workflow for characterizing **Tris(2,2,2-trifluoroethyl) borate** and its molecular structure with key spectroscopic correlations.



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Experimental workflow for the synthesis and characterization of **Tris(2,2,2-trifluoroethyl) borate**.



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Molecular structure of **Tris(2,2,2-trifluoroethyl) borate** and its key spectroscopic correlations.

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## References

- 1. Tris(2,2,2-trifluoroethyl) borate - Wikipedia [en.wikipedia.org]
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